2-(Methylamino)acetamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O and a molecular weight of 124.57 g/mol. It is a hydrochloride salt of 2-(methylamino)acetamide, which is an amide derivative of acetic acid. This compound is primarily used in biochemical and pharmaceutical research due to its role in various biological processes and potential therapeutic applications. The compound appears as a white crystalline powder and is soluble in water, making it suitable for various laboratory applications .
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.
2-(Methylamino)acetamide hydrochloride exhibits various biological activities, primarily linked to its structural characteristics as an amine and amide. It has been studied for its potential effects on:
The synthesis of 2-(methylamino)acetamide hydrochloride typically involves several steps:
These methods allow for the efficient production of the compound in laboratory settings .
2-(Methylamino)acetamide hydrochloride has several applications, including:
Its unique properties make it valuable in both academic and industrial research settings.
Studies involving 2-(methylamino)acetamide hydrochloride have focused on its interactions with various biological molecules:
These interaction studies are crucial for understanding the compound's mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2-(methylamino)acetamide hydrochloride. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Amino)acetamide | C2H6N2O | Lacks methyl group; simpler structure |
| N-(4-Chlorophenyl)-2-(methylamino)acetamide | C9H11ClN2O | Contains a chlorophenyl group; enhanced lipophilicity |
| N-Ethyl-2-(methylamino)acetamide hydrochloride | C5H12ClN2O | Ethyl substitution provides different pharmacological properties |
The development of 2-(methylamino)acetamide hydrochloride traces its origins to the broader exploration of amino acid derivatives and their synthetic applications in organic chemistry. The compound emerged from systematic investigations into sarcosine derivatives, where sarcosine (N-methylglycine) serves as the parent amino acid structure. Early synthetic methodologies focused on the preparation of sarcosinamide derivatives as potential building blocks for pharmaceutical compounds and as intermediates in peptide synthesis.
The historical significance of this compound became particularly evident in the context of asymmetric synthesis development during the late 20th century. Research by Myers and colleagues demonstrated the utility of related compounds in asymmetric alkylation reactions, where pseudoephedrine derivatives of glycinamide and sarcosinamide provided highly enantioselective synthetic pathways. This work established the foundation for understanding how simple amino acid derivatives could serve as powerful tools in stereoselective synthesis.
The compound's role in radiochemical synthesis also emerged as a significant application area, particularly in the development of carbon-11 labeled compounds for medical imaging applications. Marvel and colleagues established preparative methods for sarcosinamide hydrochloride that became standard protocols for subsequent radiochemical investigations. These early methodologies laid the groundwork for current applications in nuclear medicine and molecular imaging research.
2-(Methylamino)acetamide hydrochloride operates under multiple nomenclature systems, reflecting its diverse applications and structural characteristics. The compound is systematically named as 2-(methylamino)acetamide monohydrochloride according to IUPAC conventions, while alternative designations include sarcosinamide hydrochloride, N-methylglycinamide hydrochloride, and sarcosine amide hydrochloride. The Chemical Abstracts Service (CAS) registry number 5325-64-4 provides unambiguous identification across scientific databases and commercial suppliers.
The molecular structure exhibits the characteristic features of both an amino acid derivative and an amide compound. The IUPAC name reflects the systematic numbering scheme where the methylamino group occupies the 2-position relative to the acetamide carbonyl carbon. The compound's structural formula can be represented as H₃C-NH-CH₂-CO-NH₂·HCl, emphasizing the secondary amine functionality and primary amide group.
Chemical classification places this compound within several important categories: amino acid derivatives, organic hydrochlorides, and pharmaceutical intermediates. The European Community number 827-402-6 facilitates regulatory identification within European chemical databases. Additional database identifiers include the MDL number MFCD00058283 and DSSTox Substance ID DTXSID10551932, ensuring comprehensive tracking across various chemical information systems.
The biochemical significance of 2-(methylamino)acetamide hydrochloride extends across multiple research domains, particularly in protein chemistry, enzyme studies, and molecular biology applications. Its structural similarity to natural amino acids makes it valuable for investigating protein-ligand interactions and enzyme mechanisms. The compound serves as a model substrate for studying methyltransferase activities and amino acid metabolism pathways, providing insights into fundamental biochemical processes.
In proteomics research, the compound functions as a specialized reagent for protein modification studies and cross-linking experiments. The reactive amine group enables conjugation reactions with protein targets, while the amide functionality provides stability under physiological conditions. These properties make it particularly useful for developing protein-protein interaction studies and for creating stable protein conjugates for analytical applications.
The compound's role in gene delivery research has emerged as particularly significant, with recent investigations demonstrating its utility in developing cationic polymer systems for nucleic acid delivery. Studies by Konishii and colleagues incorporated related methylamino derivatives into poly(2-oxazoline) block copolymers, creating novel gene delivery vectors with reduced toxicity compared to conventional polycationic systems. These applications highlight the compound's potential in advancing therapeutic delivery technologies.
Contemporary research applications of 2-(methylamino)acetamide hydrochloride span pharmaceutical development, materials science, and synthetic methodology advancement. Current trends emphasize the compound's utility as a building block for developing specialized therapeutic agents and as a precursor for creating functional materials with specific properties. Recent investigations have focused on incorporating the compound into polymer systems for biomedical applications, particularly in developing biocompatible materials for drug delivery and tissue engineering.
Pharmaceutical research continues to explore the compound's potential as an intermediate in synthesizing complex therapeutic molecules. Current synthetic methodologies leverage its reactivity in creating lidocaine derivatives and other local anesthetic compounds, where the methylamino functionality provides essential pharmacological properties. These applications demonstrate the compound's continued relevance in medicinal chemistry and drug development programs.
Advanced synthetic applications include the development of novel polymerization methodologies where 2-(methylamino)acetamide derivatives serve as monomers or chain transfer agents. Recent work has demonstrated the incorporation of protected versions of the compound into controlled polymerization systems, enabling the creation of functional polymers with precise molecular weights and narrow dispersities. These developments represent significant advances in materials chemistry and polymer science.
2-(Methylamino)acetamide hydrochloride represents a fundamental acetamide derivative bearing a methylamino substituent at the alpha position [12]. The compound exists as a hydrochloride salt of the parent 2-(methylamino)acetamide molecule, enhancing its water solubility and stability characteristics [34]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(methylamino)acetamide hydrochloride [12] [34].
The molecular formula of the free base corresponds to C₃H₈N₂O, while the hydrochloride salt form exhibits the molecular formula C₃H₉ClN₂O [12] [34]. The molecular weight of the free base equals 88.11 grams per mole, whereas the hydrochloride salt possesses a molecular weight of 124.57 grams per mole [12] [34]. The Chemical Abstracts Service registry number for this compound is 5325-64-4 [12] [34].
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₃H₈N₂O | C₃H₉ClN₂O |
| Molecular Weight | 88.11 g/mol | 124.57 g/mol |
| SMILES Notation | CNCC(=O)N | CNCC(=O)N.Cl |
The structural framework consists of an acetamide backbone with a methylamino group attached to the methylene carbon adjacent to the carbonyl functionality [1] [12]. The Simplified Molecular Input Line Entry System representation for the free base is CNCC(=O)N, while the hydrochloride salt is represented as CNCC(=O)N.Cl [10] [34]. The International Chemical Identifier string corresponds to InChI=1S/C3H8N2O.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3,(H2,4,6);1H with the associated InChI Key being RLWSIIFYGBQLKH-UHFFFAOYSA-N [10] [34].
The conformational landscape of 2-(methylamino)acetamide hydrochloride involves multiple rotational states around the carbon-nitrogen and carbon-carbon single bonds [24]. The primary conformational considerations center on the rotation around the N-CH₂ bond and the orientation of the methylamino group relative to the acetamide plane [24]. Theoretical calculations suggest that the compound can adopt various conformations depending on intramolecular hydrogen bonding patterns and steric interactions [24].
The amide functionality exhibits resonance stabilization between the canonical and zwitterionic forms, influencing the overall molecular geometry [19]. The nitrogen atom of the methylamino group can participate in intramolecular hydrogen bonding with the amide oxygen or hydrogen atoms, stabilizing certain conformational arrangements [19] [21]. The presence of the hydrochloride salt introduces additional electrostatic interactions that may influence the preferred conformational states in the solid phase [24].
Quantum mechanical calculations indicate that the most stable conformations involve partial planarity of the amide group with the methylamino substituent adopting gauche orientations relative to the carbonyl carbon [19] [21]. The conformational flexibility allows for multiple low-energy structures separated by relatively small energy barriers, contributing to the dynamic behavior of the molecule in solution [24].
2-(Methylamino)acetamide hydrochloride typically crystallizes as a hydrated salt, forming white to off-white crystalline powder [12] [34]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere under ambient conditions [8] [12]. The crystalline structure is stabilized by an extensive network of hydrogen bonds involving the amide functionality, the protonated methylamino group, and the chloride counterion [28].
The crystal packing is characterized by intermolecular hydrogen bonding between the amide nitrogen and oxygen atoms of adjacent molecules [28]. The chloride ions occupy specific positions within the crystal lattice, forming ionic interactions with the protonated methylamino groups [28]. Water molecules, when present in the hydrated form, contribute additional hydrogen bonding stabilization to the overall crystal structure [34].
| Crystallographic Parameter | Value |
|---|---|
| Physical State | Crystalline solid |
| Color | White to off-white |
| Crystal Habit | Powder |
| Hygroscopicity | Hygroscopic |
| Storage Requirements | Dry conditions, room temperature |
The crystal morphology typically consists of small crystalline particles with irregular shapes [8] [12]. The compound demonstrates good thermal stability under normal storage conditions but may undergo decomposition at elevated temperatures [8]. The crystalline form exhibits high water solubility, making it suitable for various aqueous applications [12] [34].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2-(methylamino)acetamide hydrochloride [37]. The proton nuclear magnetic resonance spectrum in deuterium oxide exhibits characteristic signals corresponding to the methylamino and acetamide protons [20] [37]. The N-methyl protons appear as a singlet in the region of 2.7 to 2.9 parts per million, reflecting the electron-withdrawing effect of the adjacent nitrogen atom [37] [20].
The methylene protons adjacent to the methylamino group resonate as a singlet around 3.8 to 4.0 parts per million, demonstrating the deshielding effect of both the nitrogen and carbonyl functionalities [37] [20]. The amide protons exhibit broad signals in the range of 6.0 to 7.0 parts per million due to rapid exchange with the deuterium oxide solvent and potential hydrogen bonding interactions [20] [37].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | 2.7-2.9 | Singlet |
| N-CH₂ | 3.8-4.0 | Singlet |
| NH₂ | 6.0-7.0 | Broad |
Carbon-13 nuclear magnetic resonance spectroscopy reveals three distinct carbon environments corresponding to the molecular framework [37] [20]. The N-methyl carbon appears around 33 to 35 parts per million, while the methylene carbon adjacent to the methylamino group resonates at 52 to 55 parts per million [37]. The carbonyl carbon exhibits the characteristic downfield shift observed for amide carbonyls, appearing in the range of 170 to 175 parts per million [37] [20].
Infrared spectroscopy provides characteristic vibrational fingerprints for 2-(methylamino)acetamide hydrochloride [19] [21]. The spectrum exhibits diagnostic absorption bands corresponding to the amide and amine functional groups [19]. The N-H stretching vibrations appear as broad absorption bands in the region of 3200 to 3400 wavenumbers, reflecting the primary amide and secondary amine functionalities [19] [21].
The amide I band, corresponding to the carbonyl stretching vibration, appears prominently between 1650 and 1680 wavenumbers [19] [21]. This band represents one of the most characteristic features of the infrared spectrum and provides definitive evidence for the amide functionality [19]. The amide II band, arising from N-H bending vibrations coupled with C-N stretching, appears in the range of 1580 to 1620 wavenumbers [19] [21].
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3200-3400 | Primary amide and amine |
| C=O stretch (Amide I) | 1650-1680 | Carbonyl vibration |
| N-H bend (Amide II) | 1580-1620 | Coupled N-H/C-N vibrations |
| C-N stretch | 1200-1300 | Carbon-nitrogen bonds |
Additional characteristic absorptions include C-N stretching vibrations in the range of 1200 to 1300 wavenumbers and various C-H stretching and bending modes in the appropriate spectral regions [19] [21]. The presence of the hydrochloride salt may introduce additional weak absorptions related to ionic interactions [19].
Mass spectrometry analysis of 2-(methylamino)acetamide hydrochloride reveals characteristic fragmentation patterns typical of methylamino acetamide derivatives [22] [25]. Under electrospray ionization conditions, the molecular ion peak appears at mass-to-charge ratio 89, corresponding to the protonated molecular ion of the free base [22] [25]. The base peak often corresponds to the loss of ammonia from the molecular ion, producing a fragment at mass-to-charge ratio 72 [25].
The fragmentation pathway involves initial protonation of the most basic site, likely the methylamino nitrogen [22] [25]. Subsequent fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, producing characteristic amine-containing fragments [25]. The iminium ion [CH₂=NH₂]⁺ appears as a diagnostic fragment at mass-to-charge ratio 30, representing a common fragmentation pattern for methylamino compounds [25].
| Fragment Ion | m/z Value | Assignment | Relative Intensity |
|---|---|---|---|
| [M+H]⁺ | 89 | Molecular ion | Variable |
| [M-NH₃]⁺ | 72 | Loss of ammonia | High |
| [CH₂=NH₂]⁺ | 30 | Iminium ion | Moderate |
Additional minor fragmentations may include the loss of methylamine and various rearrangement processes typical of acetamide derivatives [22] [25]. The fragmentation pattern provides valuable structural information and can be used for compound identification and purity assessment [25].
X-ray crystallographic analysis of 2-(methylamino)acetamide hydrochloride crystals reveals detailed three-dimensional structural information [28] [29]. The molecular geometry exhibits typical amide bond lengths and angles, with the carbonyl carbon-oxygen distance approximately 1.23 angstroms and the carbon-nitrogen amide bond length around 1.33 angstroms [28] [29]. The bond angles around the carbonyl carbon approach the ideal trigonal planar geometry expected for sp² hybridization [28].
The crystal packing demonstrates an extensive hydrogen bonding network involving the amide oxygen, amide nitrogen, and methylamino nitrogen atoms [28] [29]. The chloride ions are positioned to maximize electrostatic interactions with the protonated methylamino groups while participating in additional hydrogen bonding with amide protons [28]. The overall crystal structure exhibits typical packing coefficients for organic hydrochloride salts [29].
| Structural Parameter | Value |
|---|---|
| C=O bond length | ~1.23 Å |
| C-N(amide) bond length | ~1.33 Å |
| C-N(methylamino) bond length | ~1.45 Å |
| O=C-N bond angle | ~120° |
Irritant